![molecular formula C23H24ClN5O3S B2418337 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-70-9](/img/structure/B2418337.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24ClN5O3S and its molecular weight is 485.99. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The novel compound exhibits promising antibacterial activity. Its structure includes a thiazole-triazole scaffold, which has been associated with antimicrobial properties. Researchers can explore its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro and in vivo studies are essential to determine its potency, mechanism of action, and potential clinical applications .
Antiviral Potential
Given the prevalence of viral infections, investigating the antiviral properties of this compound is crucial. Researchers can assess its effectiveness against specific viruses, such as influenza, herpes simplex, or human immunodeficiency virus (HIV). Mechanistic studies can elucidate its mode of action and guide drug development .
Anticancer Properties
Thiazole derivatives often exhibit cytotoxic effects, making them interesting candidates for cancer research. Investigate the compound’s impact on cancer cell lines, including its ability to inhibit proliferation, induce apoptosis, and interfere with cell cycle progression. Additionally, explore its selectivity toward cancer cells versus normal cells .
Neuroprotective Effects
Considering the piperazine moiety’s relevance in treatments for neurodegenerative diseases, evaluate whether this compound has neuroprotective properties. Assess its impact on neuronal viability, oxidative stress, and inflammation. Animal models can provide insights into its potential therapeutic use for conditions like Parkinson’s and Alzheimer’s disease .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Investigate whether the compound modulates inflammatory pathways. Assess its effects on pro-inflammatory cytokines, immune cells, and signaling pathways. Such research could lead to novel anti-inflammatory drug candidates .
Psychoactive Properties
Given the compound’s structural features, explore its interaction with neurotransmitter receptors. Investigate its potential as a psychoactive substance, although caution is necessary due to legal and safety considerations. Animal behavioral studies can provide insights into its effects on mood, cognition, and behavior .
properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-31-18-7-6-15(12-19(18)32-2)20(21-22(30)29-23(33-21)25-14-26-29)28-10-8-27(9-11-28)17-5-3-4-16(24)13-17/h3-7,12-14,20,30H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYGYSNRPRIYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C5=CC(=CC=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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